![molecular formula C18H13ClN2O4 B2972741 Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338756-21-1](/img/structure/B2972741.png)
Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, also known as MCPOP, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of pyridazine and is used as a building block in organic synthesis. MCPOP has a very low toxicity and is considered a “green” compound. Its unique properties make it a valuable tool for researchers in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Water Oxidation Catalysts
Research on Ru complexes, including those related to the structural family of Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, has shown potential in water oxidation processes. These complexes, when tested in aqueous solutions with Ce(IV)-CF3SO3H, demonstrated oxygen evolution with turnover numbers ranging from 50 to 3200, indicating their efficiency as catalysts in water oxidation reactions (Zong & Thummel, 2005).
Anticonvulsant Properties
The crystal structures of several anticonvulsant enaminones related to Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate have been explored. These studies reveal the importance of hydrogen bonding and structural conformations in contributing to their anticonvulsant properties. Such insights are crucial for understanding how modifications to the chemical structure can influence biological activity (Kubicki, Bassyouni, & Codding, 2000).
Herbicidal Activities
The synthesis of pyridazine derivatives, closely related to Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, has shown significant herbicidal activities. These compounds, particularly when featuring substituted phenoxy groups, exhibit high efficacy in controlling weed growth at low application rates, underscoring their potential in agricultural applications (Xu et al., 2012).
Biological Activity Enhancement
The development of novel indolylpyridazinone derivatives through the reaction of specific acid compounds with indole and subsequent cyclization processes has been reported. These compounds have demonstrated potential for significant biological activities, including antimicrobial properties. Such research underscores the versatility of Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate related structures in synthesizing compounds with promising biological applications (Abubshait, 2007).
Mechanism of Action
Target of Action
Similar compounds, such as 2-methyl-4-chlorophenoxy acetic acid (mcpa), are known to be selective hormone herbicides widely used in crop fields . They primarily target broadleaf weeds, including thistle and dock .
Mode of Action
Mcpa, a related compound, acts as a selective hormone herbicide . It is likely that Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate may interact with its targets in a similar manner, causing changes that lead to the death of the targeted organisms.
Biochemical Pathways
Mcpa is known to cause a decrease in chlorophyll content and an increase in soluble protein content, malondialdehyde (mda) content, and protective enzyme activity . It is plausible that Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate may affect similar pathways and have downstream effects on the physiology of the targeted organisms.
Pharmacokinetics
A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been studied for its oral bioavailability predictors such as lipophilicity (logp), ionization constant (pka), solubility (logs), and permeability (logd) . These properties significantly impact the bioavailability of the compound.
Result of Action
Mcpa exposure has been shown to cause significant reductions in plant height, boll number, and the single boll weight at the seedling and budding stages . It is possible that Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate may have similar effects on its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate. For instance, MCPA has been shown to cause damage to non-target aquatic plants, indicating that the compound’s action can be influenced by its environment . Additionally, MCPA-exposed plants could recover once they received natural conditions , suggesting that environmental factors play a crucial role in the compound’s action and efficacy.
properties
IUPAC Name |
methyl 4-(4-chlorophenoxy)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-24-18(23)17-15(25-14-9-7-12(19)8-10-14)11-16(22)21(20-17)13-5-3-2-4-6-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMGTINYGEJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenoxy)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.